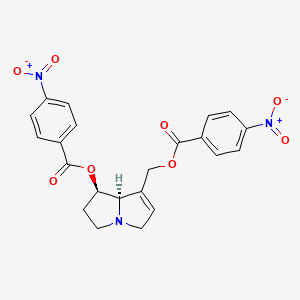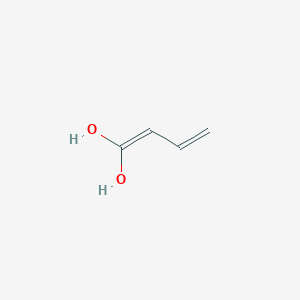
Buta-1,3-diene-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buta-1,3-diene-1,1-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a butadiene backbone. This compound is a derivative of butadiene, which is a conjugated diene with significant industrial importance. The presence of hydroxyl groups in this compound imparts unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,1-diol can be synthesized through several methods. One common approach involves the catalytic transformation of ethanol into butadiene, followed by selective hydroxylation. The process typically begins with the dehydrogenation of ethanol to form acetaldehyde, which then undergoes aldol condensation to produce 1,3-butanediol. Subsequent dehydration of 1,3-butanediol yields butadiene, which can be hydroxylated to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of homogeneous catalysts to facilitate the transformation of butadiene into the desired diol. The process may include steps such as selective hydrogenation and hydroxylation under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Buta-1,3-diene-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the butadiene backbone can be reduced to form saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium or platinum.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated diols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Buta-1,3-diene-1,1-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of buta-1,3-diene-1,1-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The conjugated diene structure allows for participation in pericyclic reactions, such as the Diels-Alder reaction, which is crucial in the synthesis of cyclic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A conjugated diene with similar reactivity but lacks hydroxyl groups.
1,3-Butanediol: A diol with a saturated backbone, differing in reactivity and applications.
Isoprene: Another conjugated diene used in polymer synthesis.
Uniqueness
Buta-1,3-diene-1,1-diol is unique due to the presence of both hydroxyl groups and a conjugated diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
50974-72-6 |
|---|---|
Molekularformel |
C4H6O2 |
Molekulargewicht |
86.09 g/mol |
IUPAC-Name |
buta-1,3-diene-1,1-diol |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3,5-6H,1H2 |
InChI-Schlüssel |
DMRQNVSXQIVTKL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



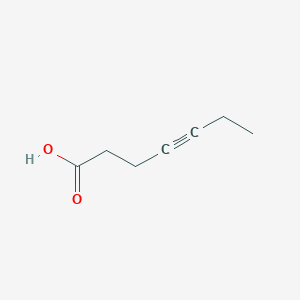




![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)

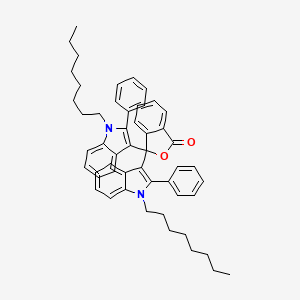
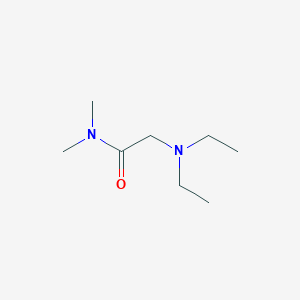

![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)

